4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
Synthesis Analysis
The first total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one, a closely related compound, was accomplished in seven steps starting from commercially available α-tetralone. Key steps in this process include dihydroxylation using osmium tetroxide, benzylic oxidation mediated by sodium chlorite- tert-butylhydroperoxide, and prenylation (Suresh et al., 2010).
Molecular Structure Analysis
The molecular structure and conformation of a similar compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, were determined by X-ray crystallographic techniques. This study provides insights into the molecular arrangement and conformation, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton and highlighting the significance of intermolecular hydrogen bond networks (Klein & Stevens, 1984).
Chemical Reactions and Properties
A novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones employs a Pd[(C6H5)3P]4/AgOAc catalytic system, enabling the facile preparation of derivatives. This method is noted for its simplicity, mild reaction conditions, and good yields, ranging from 65–87% (Liu et al., 2012).
Physical Properties Analysis
The physical properties, including the crystal structure of related organoboron compounds, have been thoroughly investigated. These studies provide a deeper understanding of the spatial arrangement and interactions within the crystal lattice, which is crucial for comprehending the physical characteristics of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives (Kliegel et al., 1989).
Chemical Properties Analysis
The chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be inferred from studies on similar compounds, such as the oxidation reactions of azines. These reactions highlight the compound's reactivity towards various chemical agents, offering insights into potential functional group transformations and the stability of the compound under different conditions (Malkova et al., 2014).
Scientific Research Applications
A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones has been developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method features simple procedures, mild reaction conditions, and good yields, facilitating the preparation of 3,4-dihydronaphthalen-1(2H)-one derivatives (Liu et al., 2012).
Several dihydronaphthalenones, including derivatives of 3,4-dihydronaphthalen-1(2H)-one, were isolated from the wood of Catalpa ovata. These compounds have been investigated for their cytoprotective effects against oxidative damage in HepG2 cells, showing antioxidant activities (Kil et al., 2018).
Research on carbocyclic analogues of equol for immunization against clover disease in sheep involved the synthesis and study of racemic and optical isomers of 7-hydroxy-3-(p-hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (Loder et al., 1978).
A study on novel mast cell-stabilizing amine derivatives of 3,4-dihydronaphthalen-1(2H)-one revealed that certain cyclic analogues, particularly cyclohexenylamino derivatives, exhibited significant activity both in vitro and in vivo (Barlow et al., 2011).
Polyketides from the desert endophytic fungus Paraphoma sp. included new derivatives of 3,4-dihydronaphthalen-1(2H)-one. These compounds were investigated for cytotoxic activities against human cancer cell lines but did not display significant biological effects (Li et al., 2018).
The first total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one was achieved, involving key steps such as dihydroxylation and benzylic oxidation, showcasing the chemical versatility of these compounds (Suresh et al., 2010).
Synthesis, spectroscopic characterization, and evaluation of metal(II) complexes of 3,4-dihydronaphthalen-1(2H)-one Schiff base revealed their potential as antibacterial and antiproliferative agents, with some showing better activity than Cis-platin (Osowole, 2012).
Safety And Hazards
The safety information for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPJTIXJFAGUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943330 | |
Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
21032-12-2 | |
Record name | 4-Hydroxy-1-tetralone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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